2,6-Difluorophenyl 2,2,2-trichloroethyl sulfate 2,6-Difluorophenyl 2,2,2-trichloroethyl sulfate
Brand Name: Vulcanchem
CAS No.: 653605-16-4
VCID: VC16828318
InChI: InChI=1S/C8H5Cl3F2O4S/c9-8(10,11)4-16-18(14,15)17-7-5(12)2-1-3-6(7)13/h1-3H,4H2
SMILES:
Molecular Formula: C8H5Cl3F2O4S
Molecular Weight: 341.5 g/mol

2,6-Difluorophenyl 2,2,2-trichloroethyl sulfate

CAS No.: 653605-16-4

Cat. No.: VC16828318

Molecular Formula: C8H5Cl3F2O4S

Molecular Weight: 341.5 g/mol

* For research use only. Not for human or veterinary use.

2,6-Difluorophenyl 2,2,2-trichloroethyl sulfate - 653605-16-4

Specification

CAS No. 653605-16-4
Molecular Formula C8H5Cl3F2O4S
Molecular Weight 341.5 g/mol
IUPAC Name (2,6-difluorophenyl) 2,2,2-trichloroethyl sulfate
Standard InChI InChI=1S/C8H5Cl3F2O4S/c9-8(10,11)4-16-18(14,15)17-7-5(12)2-1-3-6(7)13/h1-3H,4H2
Standard InChI Key GFOULYVMENMWKE-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1)F)OS(=O)(=O)OCC(Cl)(Cl)Cl)F

Introduction

2,6-Difluorophenyl 2,2,2-trichloroethyl sulfate is a synthetic organic compound that belongs to the class of organosulfur compounds, specifically sulfates. It is characterized by the presence of a difluorophenyl group and a trichloroethyl moiety, contributing to its unique chemical properties and reactivity. This compound has garnered attention for its potential applications in organic synthesis and biochemical research.

Synthesis Methods

The synthesis of 2,6-Difluorophenyl 2,2,2-trichloroethyl sulfate typically involves the sulfation of chlorinated phenols or related derivatives using reagents such as chlorosulfuric acid. The specific reaction conditions are crucial for yielding the desired sulfate ester.

Biological Activity and Applications

Preliminary studies suggest that 2,6-Difluorophenyl 2,2,2-trichloroethyl sulfate may exhibit antimicrobial properties due to its structural characteristics, which could inhibit specific bacterial growth or function. Its interaction with biological membranes may provide insights into its cytotoxicity and effects on cellular pathways.

Potential Applications Table

FieldPotential Application
Organic SynthesisIntermediate for complex molecules
Biochemical ResearchStudy of antimicrobial properties
Biological StudiesInteraction with biological membranes

Interaction Studies

Research on 2,6-Difluorophenyl 2,2,2-trichloroethyl sulfate focuses on its reactivity with various nucleophiles and electrophiles. These studies are crucial for understanding how this compound interacts at the molecular level with biological systems and other chemicals.

Comparison with Similar Compounds

Several compounds share structural or functional similarities with 2,6-Difluorophenyl 2,2,2-trichloroethyl sulfate. For example:

Compound NameCAS NumberKey Features
(2-methylphenyl) 2,2,2-trichloroethyl sulfate653605-18-6Similar trichloroethyl group; different phenyl substitution
(4-fluorophenyl) 2,2,2-trichloroethyl sulfateNot availableContains a fluorinated phenyl group; potential variations in reactivity
(3-chlorophenyl) 2,2,2-trichloroethyl sulfateNot availableChlorinated phenyl group; differing biological activities

The unique combination of fluorine and chlorine substituents on the aromatic ring combined with the trichloroethyl group in 2,6-Difluorophenyl 2,2,2-trichloroethyl sulfate may lead to distinctive chemical properties and biological activities compared to similar compounds.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator